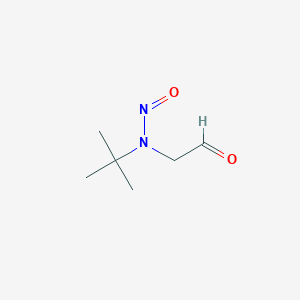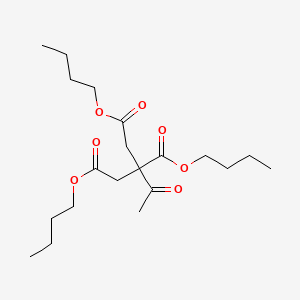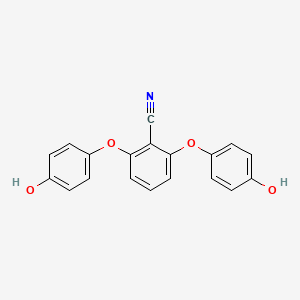![molecular formula C18H12 B14327367 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- CAS No. 103322-17-4](/img/structure/B14327367.png)
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- is a complex organic compound with the molecular formula C17H12 It is a derivative of naphthalene, where a cyclopropane ring is fused to the naphthalene structure, and a phenylmethylene group is attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropane carboxylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-.
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring and phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Cyclopropa[a]naphthalene: Another cyclopropane-fused naphthalene derivative with different substitution patterns.
1H-Cyclopropabenzene: A simpler cyclopropane-fused aromatic compound.
1-Methylcyclopropene (1-MCP): A well-known ethylene antagonist used in agriculture.
Uniqueness
Its combination of a cyclopropane ring and a phenylmethylene group makes it a valuable compound for studying reaction mechanisms and developing new materials .
Propiedades
Número CAS |
103322-17-4 |
|---|---|
Fórmula molecular |
C18H12 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
1-benzylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-13(7-3-1)10-16-17-11-14-8-4-5-9-15(14)12-18(16)17/h1-12H |
Clave InChI |
JIWCJSCXCRDAJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



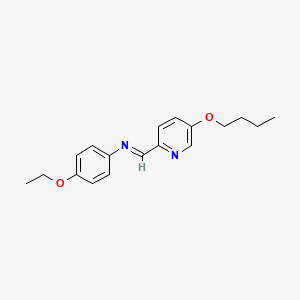
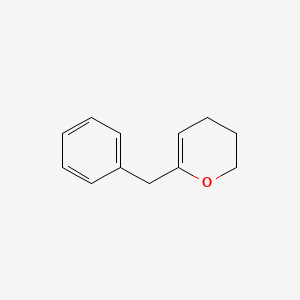

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
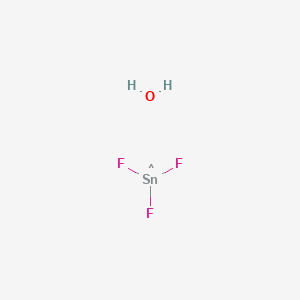
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
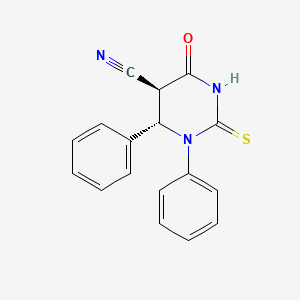
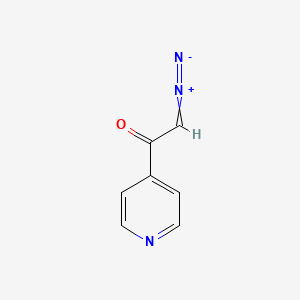
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
